6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(p-tolyl)pyrimidin-4-amine
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Overview
Description
6-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a fluorobenzenesulfonyl group, a pyrimidine ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorobenzenesulfonyl Group: The piperazine derivative is then reacted with 2-fluorobenzenesulfonyl chloride under basic conditions to introduce the fluorobenzenesulfonyl group.
Pyrimidine Ring Formation: The pyrimidine ring is formed through a condensation reaction involving appropriate precursors, such as amidines and β-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methyl groups.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides.
Substitution: Products will vary depending on the nucleophile used, but could include various substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry: It is being investigated for its potential as an acetylcholinesterase inhibitor, which could make it useful in the treatment of Alzheimer’s disease
Neuropharmacology: The compound’s ability to interact with neurotransmitter systems makes it a candidate for studying neurological disorders
Chemical Biology: Its unique structure allows it to be used as a probe in studying various biological pathways and mechanisms
Mechanism of Action
The mechanism of action of 6-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-6-phenylpyridazine
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 6-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one
Uniqueness
What sets 6-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine apart from similar compounds is its specific substitution pattern, which confers unique pharmacological properties. The presence of both the fluorobenzenesulfonyl and methylphenyl groups enhances its ability to interact with specific molecular targets, making it a promising candidate for further drug development.
Properties
Molecular Formula |
C22H24FN5O2S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
6-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C22H24FN5O2S/c1-16-7-9-18(10-8-16)26-21-15-22(25-17(2)24-21)27-11-13-28(14-12-27)31(29,30)20-6-4-3-5-19(20)23/h3-10,15H,11-14H2,1-2H3,(H,24,25,26) |
InChI Key |
CVQGNEUQXMVDHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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